molecular formula C18H23NO4S B10809494 Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B10809494
M. Wt: 349.4 g/mol
InChI Key: RZAMWZFIYNLWRM-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 3-methyl-2-thienyl substituent at the 4-position of the dihydropyridine ring. DHPs are renowned for their pharmacological roles as calcium channel blockers, particularly in treating hypertension and cardiovascular diseases . The structural uniqueness of this compound lies in its thienyl group, which may confer distinct electronic and steric properties compared to phenyl or nitrophenyl substituents in other DHPs.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-6-22-17(20)13-11(4)19-12(5)14(18(21)23-7-2)15(13)16-10(3)8-9-24-16/h8-9,15,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMWZFIYNLWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while reduction can produce piperidine derivatives.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can serve as a probe or ligand in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In the context of its medicinal applications, it may act on calcium channels, modulating their activity and thereby affecting cellular processes such as muscle contraction and neurotransmission. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Activity

Benidipine ():
  • Structure : (3R)-1-Benzyl-3-piperidinyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
  • Key Features : The 3-nitrophenyl group at position 4 enhances electron-withdrawing effects, improving binding to L-type calcium channels.
  • Activity : Clinically used as an antihypertensive due to prolonged vasodilation.
  • Comparison : The nitro group in Benidipine increases polarity (logP ~3.5) compared to the thienyl group in the target compound, which may reduce blood-brain barrier penetration but enhance metabolic stability .
Barnidipine HCl ():
  • Structure : (3S)-1-Benzyl-3-pyrrolidinyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride.
  • Key Features : Stereocenters at C3 and C4 enhance enantioselective binding to calcium channels.
  • Activity : Potent vasodilator with prolonged half-life due to stereochemical optimization.
  • Comparison : The target compound lacks stereocenters, suggesting lower enantiomeric specificity but simpler synthesis .
Ethyl 3-(4-pyridinyl)propyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate ():
  • Structure : Features a 4-nitrophenyl group and a pyridinylpropyl ester.
  • Activity : Demonstrates antidiabetic efficacy in preclinical models.

Structural and Conformational Analysis

Diethyl 4-(5-phenyl-1H-pyrazol-4-yl) Derivative ():
  • Structure : Pyrazole ring at position 3.
  • Conformation : Flattened boat conformation with intramolecular hydrogen bonding (N3–H1···O3).
  • Comparison : The pyrazole ring introduces planar rigidity, enhancing π-π stacking with receptors. The thienyl group in the target compound may offer greater conformational flexibility .
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl) Derivative ():
  • Structure : Trimethoxyphenyl substituent at position 4.
  • Properties : Higher logP (3.2) due to methoxy groups, improving membrane permeability.
Oxidation Stability ():
  • DHPs with electron-withdrawing groups (e.g., 4-(2,6-dichlorophenyl)) undergo rapid hepatic oxidation via cytochrome P450.
  • Comparison : The 3-methyl-2-thienyl group may slow oxidation due to sulfur’s electron-donating effects, enhancing metabolic stability .

Pharmacological and Physicochemical Data Table

Compound 4-Position Substituent logP Molecular Weight (g/mol) Key Pharmacological Activity Metabolic Stability
Target Compound 3-methyl-2-thienyl ~2.8 ~360 Calcium channel blocker High (thienyl)
Benidipine 3-nitrophenyl ~3.5 528 Antihypertensive Moderate (nitro)
Diethyl 4-(trimethoxyphenyl) Derivative 3,4,5-trimethoxyphenyl 3.2 419.5 Vasodilator High (methoxy)
Ethyl 4-(pyridinylpropyl) Derivative 4-nitrophenyl ~2.5 ~450 Antidiabetic Low (nitro)

Biological Activity

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as a Hantzsch ester) is a complex organic compound with notable biological activities. This article delves into its synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H23NO4SC_{18}H_{23}NO_{4}S and a molecular weight of approximately 335.42 g/mol. Its structure features a pyridine ring fused with a thienyl group, which is significant for its biological properties. The compound is classified under dihydropyridine derivatives, known for their versatility in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate aldehydes and ketones with diethyl malonate.
  • Cyclization : Formation of the dihydropyridine ring through cyclization reactions.

These synthetic pathways allow for modifications that can enhance biological activity or target specific pathways in biological systems.

Preliminary studies suggest that this compound interacts with various biological targets:

  • Calcium Channels : Similar to other dihydropyridines, it may act as a calcium channel blocker, influencing cardiovascular functions.
  • Antitumor Activity : Research indicates potential antitumor effects through modulation of cellular pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study investigated the compound's effects on cancer cell lines such as Mia PaCa-2 and PANC-1. Results indicated significant inhibition of cell proliferation compared to control groups .
    • A structure-activity relationship (SAR) analysis highlighted that modifications on the thienyl group could enhance cytotoxicity against specific cancer types.
  • Antimicrobial Properties :
    • In vitro assays demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateC13H19NO4C_{13}H_{19}NO_{4}Lacks thienyl group; used as a calcium channel blocker
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateC19H22N2O6C_{19}H_{22}N_{2}O_{6}Contains a nitrophenyl group; explored for anti-inflammatory properties
Diethyl 2,6-dimethyl-4-(2-chloro-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylateC17H20ClN2O4C_{17}H_{20}ClN_{2}O_{4}Features a chlorinated phenyl group; investigated for herbicidal properties

This table illustrates the diversity within the dihydropyridine class while emphasizing the distinct biological activities potentially conferred by the thienyl substitution in this compound.

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